2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine
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Overview
Description
2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine typically involves the following steps:
Cyclization Reaction: The synthesis begins with the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring.
Substitution Reaction: The triazole ring is then subjected to substitution reactions with various aryl or alkyl halides to introduce the desired substituents.
Condensation Reaction: The final step involves the condensation of the substituted triazole with 2-methyl-4-nitroaniline under basic conditions to yield the target compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
Scientific Research Applications
2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to disruption of essential metabolic processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription, which is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
2-Methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzene-1,3-diamine can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzene-1,3-diamine Derivatives: Compounds with similar benzene-1,3-diamine structures also show potential in medicinal chemistry and materials science.
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: This compound has a similar triazole structure and is studied for its antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93912-50-6 |
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Molecular Formula |
C9H11N7 |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
2-methyl-4-(1H-1,2,4-triazol-5-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H11N7/c1-5-6(10)2-3-7(8(5)11)14-16-9-12-4-13-15-9/h2-4H,10-11H2,1H3,(H,12,13,15) |
InChI Key |
LVMNKCLINPNQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)N=NC2=NC=NN2)N |
Origin of Product |
United States |
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